![molecular formula C7H8O2 B081607 Propargyl methacrylate CAS No. 13861-22-8](/img/structure/B81607.png)
Propargyl methacrylate
Overview
Description
Propargyl methacrylate is a methacrylate-based monomer used in the synthesis of alkyne-functionalized polymers and copolymers . The incorporation of alkynes allows for rapid post-polymerization modification through reactions .
Synthesis Analysis
Propargyl methacrylate is used in the synthesis of alkyne-functionalized polymers and copolymers . It is associated with its acetylene and undergoes polymerization reaction through the reversible addition fragmentation chain transfer (RAFT) process using cyanoisopropyl dithiobenzoate as a reagent .Molecular Structure Analysis
The molecular formula of Propargyl methacrylate is C7H8O2 . It contains a total of 16 bonds, including 8 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 triple bond, and 1 ester .Chemical Reactions Analysis
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .Scientific Research Applications
Synthesis of Alkyne-Functionalized Polymers and Copolymers
Propargyl methacrylate is a methacrylate-based monomer used in the synthesis of alkyne-functionalized polymers and copolymers . The incorporation of alkynes allows for rapid post-polymerization modification through reactions .
Copper (I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The alkyne functionality in polymers and copolymers synthesized from propargyl methacrylate allows for post-polymerization modifications through copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
Thiol-Yne Click Reactions
In addition to CuAAC, the alkyne groups in polymers and copolymers synthesized from propargyl methacrylate can also undergo thiol-yne click reactions .
Preparation of Protein A Membranes
Propargyl methacrylate has been used in the preparation of Protein A membranes. This involves the functionalization of regenerated cellulose supports via surface-initiated copolymerization of propargyl methacrylate and poly(ethylene glycol) methyl ether methacrylate, followed by a reaction with azide-functionalized Protein A ligand .
Antibody Purification
The Protein A membranes prepared using propargyl methacrylate have been used in the purification of antibodies. The membranes clicked with azide-conjugated Protein A were evaluated by measuring static and dynamic binding capacities for human immunoglobulin G .
Synthetic Intermediates and Building Blocks
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
Mechanism of Action
Target of Action
Propargyl methacrylate is primarily used in the synthesis of alkyne-functionalized polymers and copolymers . The primary targets of propargyl methacrylate are these polymers and copolymers, where it serves as a monomer .
Mode of Action
The compound interacts with its targets through a process known as post-polymerization modification . This involves the incorporation of alkynes, which allows for rapid modification of the polymers and copolymers through reactions such as copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-yne click reactions .
Biochemical Pathways
The primary biochemical pathway involved in the action of propargyl methacrylate is the polymerization process . This process involves the formation of large molecules called polymers from monomers like propargyl methacrylate. The incorporation of alkynes into these polymers allows for their rapid modification, leading to the creation of functionalized polymers and copolymers .
Pharmacokinetics
It’s important to note that the compound’s effectiveness in polymerization processes is influenced by factors such as concentration and reaction conditions .
Result of Action
The result of propargyl methacrylate’s action is the formation of alkyne-functionalized polymers and copolymers . These functionalized polymers can be further modified through reactions such as CuAAC or thiol-yne click reactions, leading to the creation of a wide range of materials with diverse properties .
Action Environment
The action of propargyl methacrylate is influenced by various environmental factors. For instance, the efficiency of the polymerization process can be affected by factors such as temperature, pH, and the presence of catalysts . Additionally, the stability of the compound and the resulting polymers can be influenced by storage conditions .
Safety and Hazards
Future Directions
Propargyl methacrylate has been successfully adopted to stabilize the formation of a solid electrolyte interface (SEI) layer on mesoporous carbon microbeads (MCMB) in Li-ion batteries, especially at elevated temperatures . It has also been used in the development of Protein A membrane using a combination of graft polymerization and copper (I)-catalyzed alkyne–azide click chemistry .
Relevant papers on Propargyl methacrylate include studies on the preparation of Protein A membranes and the enhanced thermal stability of mesoporous carbon microbeads-based lithium-ion batteries .
properties
IUPAC Name |
prop-2-ynyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-4-5-9-7(8)6(2)3/h1H,2,5H2,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAWASVJOPLHCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30756-20-8 | |
Record name | 2-Propenoic acid, 2-methyl-, 2-propyn-1-yl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30756-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8065666 | |
Record name | 2-Propynyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl methacrylate | |
CAS RN |
13861-22-8 | |
Record name | Propargyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13861-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propargyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013861228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, 2-propyn-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propynyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Prop-2-ynyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.167 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPARGYL METHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7MJ2445SD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.